molecular formula C22H19BrN2O2 B12001202 N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide

Cat. No.: B12001202
M. Wt: 423.3 g/mol
InChI Key: JVKVIICZIXIWFO-ZVHZXABRSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine. The compound’s structure includes a bromophenyl group and a methylbenzyl ether group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 4-[(4-methylbenzyl)oxy]benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by cooling and crystallization to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, such as precise control of temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or chromatography might be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Products may include oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound, such as phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl and methylbenzyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chlorophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide
  • N’-[(E)-(3-fluorophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide
  • N’-[(E)-(3-iodophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties in various applications.

This detailed overview provides a comprehensive understanding of N’-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H19BrN2O2

Molecular Weight

423.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C22H19BrN2O2/c1-16-5-7-17(8-6-16)15-27-21-11-9-19(10-12-21)22(26)25-24-14-18-3-2-4-20(23)13-18/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

JVKVIICZIXIWFO-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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